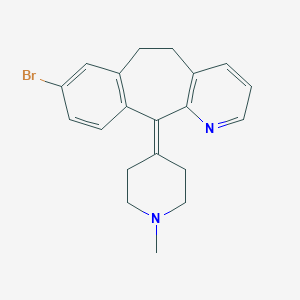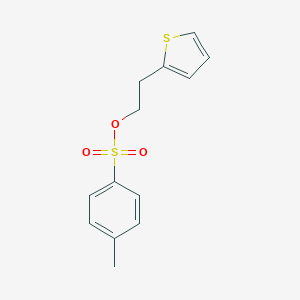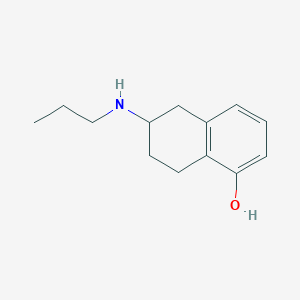
Isothymusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoneorautenol es un pterocarpano de origen natural, un tipo de isoflavonoide, conocido por sus propiedades antifúngicas. Se encuentra principalmente en especies de plantas leguminosas como Sophora prostrata y Calopogonium mucunoides . El compuesto tiene una estructura tetracíclica compleja que consiste en anillos de benzofurano y benzopirano, que contribuyen a su actividad biológica .
Mecanismo De Acción
Isoneorautenol ejerce sus efectos principalmente a través de su interacción con las membranas celulares de los hongos. El compuesto altera la integridad de la membrana celular, lo que lleva a la lisis y muerte celular . Se dirige a enzimas y proteínas específicas implicadas en el mantenimiento de la estructura de la membrana celular, inhibiendo así el crecimiento de los hongos .
Análisis Bioquímico
Cellular Effects
Isothymusin has shown potential as an inhibitor of cancer cell proliferation . It has been found to affect the proliferation of leukemia, colon, skin, and breast cancer cell lines by more than 50% . The compound exerts its effects by interacting with various cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit enzymes associated with the promotion stage of cancer, including cycloxygenase-2 and lipoxygenase-5 . Additionally, it also inhibits the activity of proliferation markers like cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine-decarboxylase .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Isoneorautenol puede sintetizarse a través de diversas reacciones químicas que implican la formación de su estructura tetracíclica. Un método común implica la ciclización de precursores apropiados en condiciones ácidas o básicas para formar los anillos de benzofurano y benzopirano . Las condiciones de reacción suelen incluir el uso de catalizadores como ácidos minerales o bases para facilitar el proceso de ciclización .
Métodos de producción industrial
La producción industrial de isoneorautenol implica la extracción y purificación de fuentes vegetales. Las hojas de Calopogonium mucunoides, cuando se inoculan con ciertos hongos, producen isoneorautenol como fitoalexina . El compuesto se aísla entonces utilizando técnicas cromatográficas y se purifica aún más mediante cristalización .
Análisis De Reacciones Químicas
Tipos de reacciones
Isoneorautenol experimenta diversas reacciones químicas, entre las que se incluyen:
Oxidación: El compuesto puede oxidarse para formar quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir isoneorautenol en sus correspondientes derivados dihidro.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y metoxilo.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos y agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de isoneorautenol, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Isoneorautenol tiene varias aplicaciones de investigación científica:
Comparación Con Compuestos Similares
Compuestos similares
Neorautenol: Otro pterocarpano con propiedades antifúngicas similares.
Erybraedin A: Conocido por su actividad antimicrobiana.
Shinpterocarpin: Exhibe una fuerte actividad antifúngica.
Unicidad de Isoneorautenol
Isoneorautenol es único debido a sus características estructurales específicas, como la presencia de grupos dimetilpirano, que contribuyen a su potente actividad antifúngica . Su capacidad para ser sintetizado tanto de forma natural como química lo convierte en un compuesto versátil para diversas aplicaciones .
Propiedades
Número CAS |
98755-25-0 |
|---|---|
Fórmula molecular |
C20H18O4 |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-2(11),3,5,9,14(19),15,17-heptaen-17-ol |
InChI |
InChI=1S/C20H18O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,15,19,21H,10H2,1-2H3 |
Clave InChI |
WTKJOOHYNMPGLE-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O)OC |
SMILES canónico |
CC1(C=CC2=CC3=C(C=C2O1)OC4C3COC5=C4C=CC(=C5)O)C |
Apariencia |
Yellow powder |
Sinónimos |
6,7-dimethoxy-5,8,4'-trihydroxyflavone isothymusin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological targets of Isothymusin and how does its interaction with these targets affect cancer cell proliferation?
A1: this compound exhibits antiproliferative effects against various cancer cell lines, including leukemia, colon, skin, and breast cancer [, ]. While the exact mechanism of action requires further investigation, studies suggest that this compound inhibits key enzymes involved in cancer promotion and progression. It effectively inhibits cyclooxygenase-2 and lipoxygenase-5, enzymes associated with inflammation and tumor promotion []. Moreover, this compound targets proliferation markers such as cathepsin-D, dihydrofolate reductase, hyaluronidase, and ornithine decarboxylase, hindering cancer cell growth and proliferation [].
Q2: What is the structural characterization of this compound?
A2: this compound is a dimethoxy, trihydroxy flavone. While the provided research doesn't explicitly state its molecular formula and weight, it does indicate that spectroscopic data (¹H-NMR and ¹³C-NMR) has been used to confirm its structure [, ]. Further information about its spectroscopic characteristics can be found in research focusing on the chemical analysis of plants containing this compound, such as Ocimum sanctum [].
Q3: Has this compound demonstrated activity against specific proteins relevant to disease models?
A3: Yes, computational studies have explored the potential of this compound as an anticancer agent against Oral Squamous Cell Carcinoma (OSCC) []. The research suggests that this compound exhibits strong binding affinity to Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in OSCC and linked to metastasis []. This in silico study proposes this compound as a potential chemotherapeutic agent for OSCC treatment due to its EGFR inhibitory potential. Further in vitro and in vivo studies are needed to validate these findings.
Q4: What is the potential of this compound as a multi-targeted therapeutic agent?
A4: this compound has shown promise in inhibiting multiple therapeutic targets. Research suggests its potential against Alzheimer's disease by inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein (APP) cleaving enzyme 1 (BACE1) []. Additionally, it has shown inhibitory activity against angiotensin-converting enzyme (ACE), suggesting potential as an antihypertensive agent [].
Q5: Beyond its anticancer properties, what other therapeutic potentials have been explored for this compound?
A5: this compound has shown potential in addressing neurodegenerative diseases like Alzheimer's disease. Studies demonstrate its inhibitory activity against enzymes like AChE, BChE, and BACE1, which are key targets for managing Alzheimer's disease []. Additionally, it acts as a potent peroxynitrite scavenger, highlighting its potential in mitigating oxidative stress, a crucial factor in neurodegenerative diseases [].
Q6: Has the structure-activity relationship (SAR) of this compound been investigated, and what are the implications for its activity?
A6: While the provided research doesn't delve into detailed SAR studies on this compound, it suggests that structural modifications could enhance its anticancer potential []. The research highlights the need for further derivatization of this compound to develop analogs with improved efficacy. Exploring the SAR would be crucial in understanding which structural features are essential for its activity and how modifications could optimize its therapeutic profile.
Q7: What do in vitro studies reveal about this compound's impact on cancer cell viability and redox status?
A8: this compound exhibits potent radical scavenging activity against DPPH and nitric oxide, demonstrating its antioxidant capacity []. In vitro assays like MTT, Neutral Red Uptake, and Sulforhodamine-B assays revealed its significant antiproliferative activity against several cancer cell lines, including leukemia, colon, skin, and breast cancer []. These findings highlight its potential as an antiproliferative agent, potentially by modulating redox status within cancer cells.
Q8: Are there any known sources of this compound in nature?
A10: this compound is found in various plant species. Research identifies Ocimum sanctum (Tulsi) and Limnophila geoffrayi as natural sources of this compound [, , ]. These plants are recognized for their medicinal properties in traditional medicine, further supporting the potential therapeutic benefits of this compound.
Q9: What analytical techniques are typically employed to characterize and quantify this compound?
A11: Researchers commonly use techniques like Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to identify and quantify this compound in plant extracts or biological samples []. This technique enables the separation and detection of this compound based on its mass-to-charge ratio, providing valuable information about its presence and concentration.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Boc-1-chloromethyl-1,2-dihydro-3H-benzo[e]indole](/img/structure/B30743.png)

![4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid](/img/structure/B30748.png)
![4-[4-[[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-YL]methyl]-1-piperazinyl]benzoic acid ethyl ester](/img/structure/B30749.png)










